2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine is an organic compound belonging to the class of pyridinylpyrimidines. This compound features a pyridine ring linked to a pyrimidine ring, which is a common structure in many pharmacologically active molecules. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .
Scientific Research Applications
2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and fibrosis.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production. This mechanism is particularly relevant in the context of its antifungal and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrimidifen: A pyrimidine derivative with similar structural features but different biological activities.
Imatinib: A well-known pyrimidine-based drug used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer therapy.
Uniqueness
2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of a pyridine and pyrimidine ring makes it a versatile scaffold for the development of new therapeutic agents and agrochemicals .
Properties
CAS No. |
90916-54-4 |
---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-6-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
QPDUILOWXPSNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.